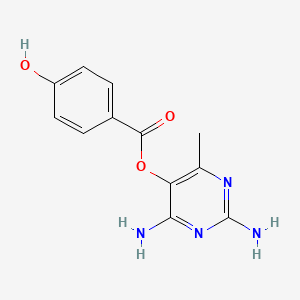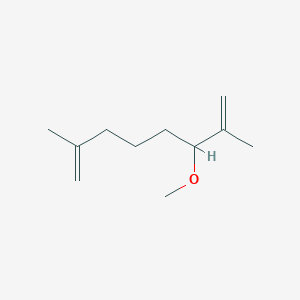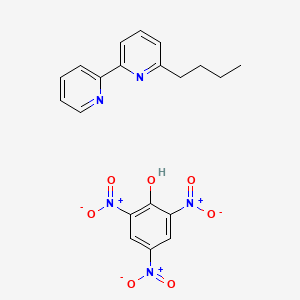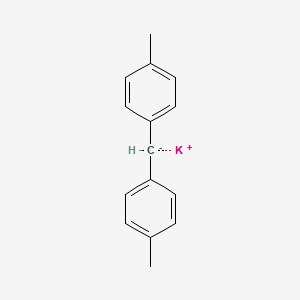
N~1~,N~6~-Dichlorohexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Dichlorohexanediamide is an organic compound with the molecular formula C6H10Cl2N2O2 It is a derivative of hexanediamide, where two chlorine atoms are substituted at the N1 and N6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dichlorohexanediamide typically involves the chlorination of hexanediamide. One common method is the reaction of hexanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C to prevent decomposition .
Industrial Production Methods
Industrial production of N1,N~6~-Dichlorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Dichlorohexanediamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to hexanediamine under hydrogenation conditions.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH~2~) or thiourea (NH~2~CSNH~2~) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are employed.
Major Products
Substitution: Produces various substituted hexanediamides.
Reduction: Yields hexanediamine.
Oxidation: Forms hexanediamide oxides or other oxidized derivatives.
Applications De Recherche Scientifique
N~1~,N~6~-Dichlorohexanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~6~-Dichlorohexanediamide involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with other molecules. This property makes it useful in various chemical syntheses and modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dihexylhexanediamide: Similar structure but with hexyl groups instead of chlorine atoms.
N,N’-Dimethylethylenediamine: Contains methyl groups and a shorter carbon chain.
N,N’-Dichlorobutanediamide: Similar but with a shorter carbon chain.
Uniqueness
N~1~,N~6~-Dichlorohexanediamide is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
61382-97-6 |
|---|---|
Formule moléculaire |
C6H10Cl2N2O2 |
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
N,N'-dichlorohexanediamide |
InChI |
InChI=1S/C6H10Cl2N2O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4H2,(H,9,11)(H,10,12) |
Clé InChI |
HKQRKPLIKMHFGP-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)NCl)CC(=O)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


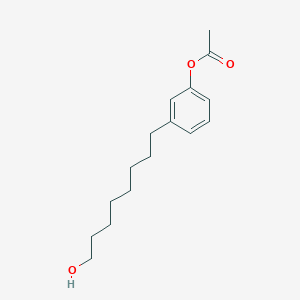


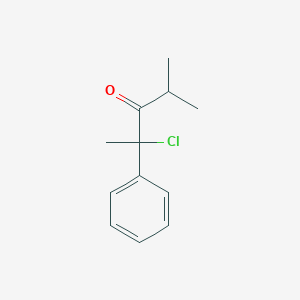
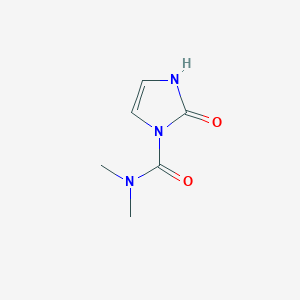
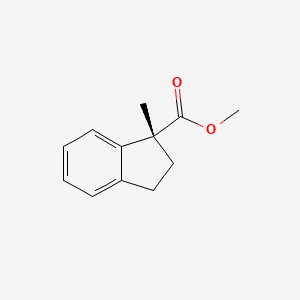

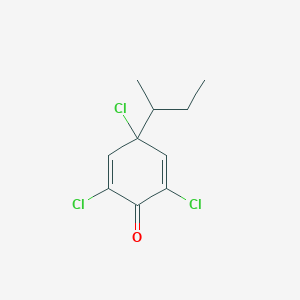
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
